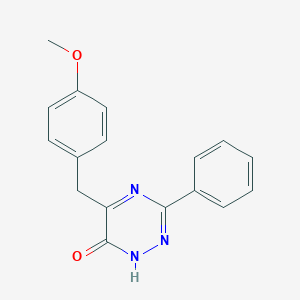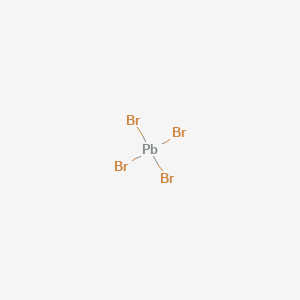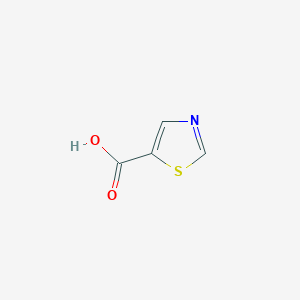![molecular formula C9H13NO B084372 N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide CAS No. 14098-17-0](/img/structure/B84372.png)
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide, commonly known as BIA, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. BIA is a bicyclic amide that has a unique structure, which makes it a promising candidate for drug discovery.
Mécanisme D'action
BIA exhibits its pharmacological effects by interacting with various biological targets, including ion channels, enzymes, and receptors. BIA has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. BIA also interacts with the TRPV1 ion channel, which is involved in the perception of pain.
Effets Biochimiques Et Physiologiques
BIA has been shown to have various biochemical and physiological effects. It has been demonstrated to have antioxidant properties, which can help protect cells from oxidative stress. BIA has also been shown to have anti-inflammatory effects, which can help reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
BIA has several advantages for use in lab experiments. It is relatively easy to synthesize, and its unique structure makes it a promising candidate for drug development. However, BIA has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on BIA. One potential area of investigation is the development of BIA-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of the potential use of BIA in the treatment of pain and inflammation. Further studies are also needed to investigate the safety and efficacy of BIA in vivo.
Méthodes De Synthèse
BIA can be synthesized using various methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. The reaction of 2-cyclopentenone and N-acetylglycine in the presence of Lewis acid catalysts is one of the most common methods for synthesizing BIA.
Applications De Recherche Scientifique
BIA has been extensively studied for its potential use in drug development. It has been shown to have various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. BIA has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
14098-17-0 |
|---|---|
Nom du produit |
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide |
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide |
InChI |
InChI=1S/C9H13NO/c1-6(11)10-9-7-2-3-8(9)5-4-7/h2-3,7-9H,4-5H2,1H3,(H,10,11)/t7-,8+,9? |
Clé InChI |
YBAHPSJQNXDYKB-JVHMLUBASA-N |
SMILES isomérique |
CC(=O)NC1[C@@H]2CC[C@H]1C=C2 |
SMILES |
CC(=O)NC1C2CCC1C=C2 |
SMILES canonique |
CC(=O)NC1C2CCC1C=C2 |
Synonymes |
N-[(1β,4β,7-anti)-Bicyclo[2.2.1]hept-2-en-7-yl]acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



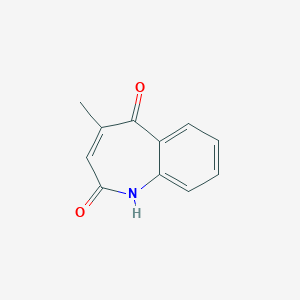
![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)

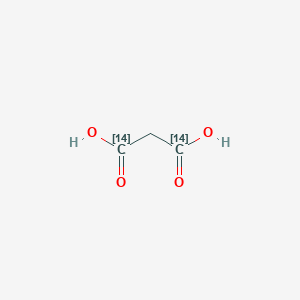


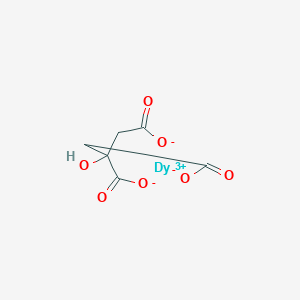

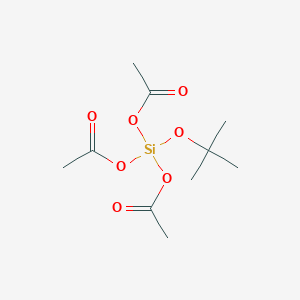
![2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol](/img/structure/B84303.png)

